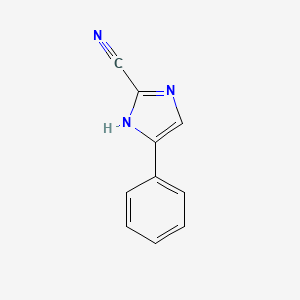

4-phenyl-1H-imidazole-2-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

41270-76-2 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-phenyl-1H-imidazole-2-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) |

InChI Key |

XNFLCRWXJBVDOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1h Imidazole 2 Carbonitrile

De Novo Imidazole (B134444) Ring Formation Approaches

These methods focus on building the core imidazole heterocycle from simpler, non-cyclic starting materials. The choice of strategy often depends on the availability of precursors and the desired substitution pattern.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring through the joining of two or more molecules with the elimination of a small molecule, such as water. A prevalent method for imidazole synthesis is the condensation of an α-haloketone with an amidine. orgsyn.orgresearchgate.net In this approach, the amidine provides the N-C-N fragment, while the α-haloketone supplies the C-C fragment of the imidazole ring. For the specific synthesis of a 2-cyano-substituted imidazole, a precursor like cyanogen (B1215507) amide or a related amidine would be required to react with an appropriate α-haloketone.

Another significant strategy is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of TosMIC with an aldimine, formed in situ from an aldehyde and an amine. organic-chemistry.orgnih.gov The reaction proceeds under basic conditions, and subsequent elimination of p-toluenesulfinic acid yields the imidazole ring. organic-chemistry.org

| Method | Key Reactants | General Principle |

| Amidine Condensation | α-Haloketone, Amidine | Condensation and cyclization with elimination of water and hydrogen halide. orgsyn.org |

| Van Leusen Synthesis | Aldehyde, Amine, TosMIC | In situ formation of an aldimine followed by cycloaddition with TosMIC. nih.govtsijournals.com |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. bohrium.com This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification processes. researchgate.net

The Debus-Radziszewski imidazole synthesis is a classic MCR that forms the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). wikipedia.orgscribd.comijprajournal.com To adapt this for 4-phenyl-1H-imidazole-2-carbonitrile, one could theoretically use phenylglyoxal (B86788) (the 1,2-dicarbonyl), glyoxylonitrile or a derivative as the "aldehyde" component, and ammonia.

Isocyanide-based multicomponent reactions, such as the Ugi or Passerini reactions, are also powerful tools for constructing highly substituted imidazoles. nih.govacs.org An Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov A subsequent post-cyclization step, often involving treatment with ammonium (B1175870) acetate (B1210297) in acetic acid, can convert the Ugi product into a polysubstituted imidazole. nih.govacs.org

| Reaction Name | Core Components | Key Feature |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | A foundational three-component synthesis of imidazoles. researchgate.netpharmaguideline.com |

| Ugi-4CR followed by Cyclization | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Forms a complex intermediate that can be cyclized to a tetrasubstituted imidazole. nih.gov |

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve transformations that are difficult under classical conditions. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of substituted imidazoles. nih.govbohrium.com These methods can involve cascade or tandem catalytic cycles that form multiple bonds in a single operation. nih.gov For instance, a palladium catalyst can facilitate the carbonylation of aryl halides in the presence of imines, leading to the formation of 1,3-dipolar intermediates which then undergo cycloaddition to yield the imidazole core. nih.gov Another approach involves the palladium-catalyzed decarboxylative addition and cyclization of aromatic carboxylic acids with functionalized aliphatic nitriles, providing an efficient route to multiply substituted imidazoles. acs.org

| Catalyst System | General Substrates | Transformation |

| Palladium(II) Acetate/Phosphine Ligand | Aryl Halides, Imines, Carbon Monoxide | Tandem carbonylation and 1,3-dipolar cycloaddition. nih.gov |

| Palladium Pivalate/Phenanthroline Ligand | N-Protected Imidazoles, N-Heteroaryl Halides | Direct C-H activation and arylation at the C4-position. jst.go.jp |

A direct and effective method for synthesizing 4-substituted imidazoles involves the reaction of α-bromo-ketones with formamide. nih.gov This reaction serves as both the nitrogen source and the reagent for forming the C2-H bond of the imidazole ring. To produce 4-phenyl-1H-imidazole, 2-bromo-1-phenylethanone (α-bromoacetophenone) is heated with formamide. nih.govgoogle.com While this method traditionally yields imidazoles unsubstituted at the 2-position, modifications or alternative reagents would be necessary to introduce the 2-carbonitrile group directly in this step.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Bromo-1-phenylethanone | Formamide | 4-Phenyl-1H-imidazole | nih.gov |

| 2-Bromo-(2-fluorophenyl)ethanone | Formamide | 4-(2-Fluorophenyl)-1H-imidazole | nih.gov |

Strategies for Phenyl and Nitrile Group Introduction

This alternative synthetic philosophy begins with a pre-formed imidazole ring, which is then functionalized by selectively introducing the phenyl and nitrile groups at the desired positions.

The introduction of an aryl group onto a heterocyclic ring is a common and powerful transformation, often accomplished via metal-catalyzed cross-coupling reactions. thieme-connect.com

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like an arylboronic acid) and an organohalide. nih.govacs.org To synthesize this compound using this method, one would start with 4-bromo-1H-imidazole-2-carbonitrile (or a protected version) and react it with phenylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org

The Chan-Lam coupling offers an alternative, copper-catalyzed approach for forming carbon-heteroatom and carbon-carbon bonds. nih.govorganic-chemistry.org This reaction typically couples arylboronic acids with N-H or O-H containing compounds. organic-chemistry.org While primarily used for N-arylation of imidazoles, modifications and specific catalytic systems can promote C-arylation, providing another potential route for introducing the phenyl group at the C4 position. researchgate.netrsc.org

| Reaction | Catalyst | Reactants for Phenylation at C4 | Key Advantage |

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | 4-Halo-imidazole-2-carbonitrile + Phenylboronic acid | High functional group tolerance and robust, well-established conditions. researchgate.net |

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | 4-Boronyl-imidazole-2-carbonitrile + Benzene derivative (less common for C-C) OR N-arylation of imidazole ring. | Often proceeds under mild, aerobic conditions. organic-chemistry.orgresearchgate.net |

Cyanation Methodologies for C-2 Carbonitrile Formation

The formation of the 2-carbonitrile on a 4-phenyl-1H-imidazole scaffold can be achieved through various synthetic routes. Methodologies range from the transformation of precursor molecules, where a functional group is converted into the nitrile, to direct C-H activation and cyanation of the imidazole ring.

One established method involves a simultaneous dehydration and reduction of an N-oxide precursor. This process is detailed in the synthesis of the closely related analog, (4-methylphenyl)-1H-imidazole-2-carbonitrile. justia.comgoogle.com The synthesis begins with a 1-hydroxy-4-(aryl)-3-oxide-1H-imidazole-2-carboxaldehyde oxime intermediate. justia.com This precursor is then treated with a reducing agent, such as a metal salt of a sulfur-containing derivative, in a polar organic solvent. justia.com This single step efficiently converts the aldoxime group into the desired carbonitrile and concurrently reduces the N-oxide on the imidazole ring. justia.comgoogle.com

More modern approaches focus on the direct cyanation of the C-H bond at the C-2 position of a pre-formed imidazole ring. The C-2 position of imidazoles is often susceptible to functionalization. General methods for the direct C-H cyanation of heterocycles have been developed, which are applicable to this synthesis. nih.govnih.govacs.org Copper-catalyzed C-H cyanation is a prominent technique where a copper salt facilitates the introduction of a cyano group from a cyanide source onto the heterocycle. acs.org Another approach involves photoredox catalysis, which uses light to enable the C-H functionalization under mild, metal-free conditions. nih.govnih.gov These direct functionalization methods offer an alternative pathway that may involve fewer steps than building the functionality from a complex precursor.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to imidazole-2-carbonitriles is highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of reagents, solvents, temperature, and reaction time.

Detailed examples from the synthesis of (4-methylphenyl)-1H-imidazole-2-carbonitrile illustrate this optimization process. justia.comgoogle.com In one documented procedure, the reaction of the aldoxime N-oxide precursor with sodium metabisulfite (B1197395) in N,N-dimethylacetamide (DMAc) at 100°C for 8 hours yielded the crude product. justia.comgoogle.com A subsequent optimization of this process involved using sodium bisulfite as the reagent in a mixed solvent system of DMAc and acetonitrile. justia.comgoogle.com The temperature was initially held at 80°C before being raised to 105°C for a shorter duration of 4 hours. justia.comgoogle.com This modified procedure resulted in a product with a higher purity of 95.3%. justia.comgoogle.com

The following table summarizes the comparison between the two reaction conditions:

| Parameter | Condition 1 | Condition 2 |

| Reagent | Sodium metabisulfite | Sodium bisulfite |

| Solvent | N,N-dimethylacetamide | N,N-dimethylacetamide / Acetonitrile |

| Temperature | 100°C | 80°C to 105°C |

| Time | 8 hours | 4 hours |

| Outcome | Crude product (94.6% purity) | High purity product (95.3% purity) |

This data is based on the synthesis of the (4-methylphenyl) analog as described in the cited patents. justia.comgoogle.com

Structural Elucidation and Conformational Analysis of 4 Phenyl 1h Imidazole 2 Carbonitrile

X-ray Crystallography Studies

Following extensive searches for crystallographic data, specific single-crystal X-ray diffraction information for 4-phenyl-1H-imidazole-2-carbonitrile, including details on data acquisition, refinement, crystal packing, intermolecular interactions, and conformational angles, could not be located in the available literature. Structural studies have been conducted on related phenylimidazole compounds, but data for the title compound with the 2-carbonitrile substituent is not publicly available.

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

Information regarding the crystal system, space group, unit cell dimensions, and data refinement statistics for this compound is not available in published literature.

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Stacking)

A detailed analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding involving the imidazole (B134444) N-H and the nitrile nitrogen or π-stacking between the phenyl and imidazole rings, cannot be performed without experimental crystallographic data for this compound.

Conformational Preferences and Torsional Angles of Molecular Fragments

Quantitative data on the conformational preferences, such as the torsional or dihedral angle between the plane of the phenyl group and the imidazole ring for this compound, is not available from experimental X-ray analysis.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Chemical Shift Assignments and Structural Interpretation

Comprehensive, experimentally verified ¹H and ¹³C NMR data with specific chemical shift assignments for this compound are not available in the reviewed scientific literature. While NMR data exists for many substituted phenylimidazoles, the specific spectral data for the 2-carbonitrile derivative could not be found.

For reference, a general interpretation of the expected signals would be as follows:

¹H NMR: One would anticipate signals in the aromatic region (typically 7-8.5 ppm) corresponding to the protons on the phenyl ring and the C5-proton of the imidazole ring. A broad signal for the N-H proton of the imidazole would also be expected, the chemical shift of which can be highly variable.

¹³C NMR: Signals would be expected for the nitrile carbon (typically 110-120 ppm), the carbons of the phenyl ring, and the three distinct carbons of the imidazole ring.

However, without experimental data, a precise data table and detailed structural interpretation cannot be provided.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the chemical structure of a molecule by revealing through-bond and through-space correlations between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

For this compound, a COSY spectrum would confirm the proton-proton coupling within the phenyl ring. The HSQC spectrum would then map each proton to its directly attached carbon atom. Finally, the HMBC spectrum, which shows correlations between protons and carbons over two to three bonds, would be crucial for piecing together the entire molecular framework. It would definitively link the phenyl group to the C4 position of the imidazole ring and connect the proton at C5 to the quaternary carbons at C4 and C2, as well as the nitrile carbon.

Without experimental data, a table of expected correlations cannot be accurately generated.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature would be a sharp, intense band around 2230-2210 cm⁻¹, indicative of the C≡N (nitrile) stretching vibration. The N-H stretch of the imidazole ring would likely appear as a broad band in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching from the phenyl group would be observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both the phenyl and imidazole rings would produce a series of bands in the 1600-1450 cm⁻¹ region.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 | N-H Stretch (broad) | Imidazole N-H |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl & Imidazole) |

| 2230-2210 | C≡N Stretch (sharp, intense) | Nitrile |

| 1610-1450 | C=C and C=N Stretch | Aromatic & Imidazole Rings |

Raman Spectroscopy for Molecular Vibrations and Structure

Raman spectroscopy would complement the FT-IR data. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetric "breathing" modes of the phenyl and imidazole rings, which involve the entire ring expanding and contracting, often give rise to strong Raman signals. Aromatic C-H stretching vibrations would also be visible. Due to the molecule's symmetry and polarizability, certain vibrations may be more intense in the Raman spectrum than in the FT-IR, and vice versa, providing a more complete picture of the vibrational modes.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the exact molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₇N₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its monoisotopic mass. High-resolution mass spectrometry would confirm the elemental composition.

The fragmentation in an electron ionization (EI) mass spectrum would likely involve initial cleavages of the imidazole ring or loss of the nitrile group. Common fragmentation pathways could include the loss of HCN (m/z 27) from the imidazole ring or the nitrile group. The phenyl cation (C₆H₅⁺, m/z 77) would also be an expected fragment. A detailed analysis of these fragments helps to confirm the connectivity of the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 169 | [C₁₀H₇N₃]⁺ | Molecular Ion (M⁺) |

| 142 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 115 | [C₈H₅N]⁺ | Further fragmentation |

Further research is required to obtain and publish the specific experimental data needed for a definitive and detailed structural elucidation of this compound.

Theoretical and Computational Chemistry Investigations of this compound

Following an extensive search for scientific literature, it has been determined that specific theoretical and computational studies exclusively focused on this compound are not available in published research.

To fulfill the detailed request for an article covering Density Functional Theory (DFT) applications, Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and reaction mechanism studies for this specific compound, data from dedicated computational chemistry research is required. Such studies would involve sophisticated software and theoretical models to calculate the electronic structure, reactivity, and energetic pathways related to the molecule.

The provided outline necessitates in-depth data for the following areas:

Theoretical and Computational Chemistry Investigations of 4 Phenyl 1h Imidazole 2 Carbonitrile

Reaction Mechanism Studies:This section would need data from computational models of the compound's synthesis, including the characterization of transition states and the calculation of their associated activation energies.

Without peer-reviewed scientific articles that have performed these specific computational analyses on 4-phenyl-1H-imidazole-2-carbonitrile, it is not possible to generate a scientifically accurate and informative article that adheres to the strict requirements of the user's request. Information on related compounds, such as 4-phenyl-1H-imidazole, cannot be substituted due to the significant influence the 2-carbonitrile group would have on the molecule's electronic properties and reactivity.

Further research in the field of computational chemistry may address this specific molecule in the future, at which point a detailed article as outlined could be generated.

Intermolecular Interaction Analysis and Crystal Lattice Modeling

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. For this compound, computational and theoretical methods provide significant insights into these forces, elucidating the stability and structure of its crystalline form.

Quantum-chemical calculations are instrumental in identifying and quantifying the non-covalent interactions that dictate the supramolecular assembly of this compound. These interactions, though weaker than covalent bonds, are crucial for understanding the crystal packing and polymorphism of the compound. The imidazole (B134444) moiety itself is capable of participating in a variety of non-covalent interactions, including those involving the NH group, the pyridine-like nitrogen atom, and the π-system. nih.gov

Systematic studies on related imidazole-containing systems have shown that the formation of multiple non-covalent interactions can cooperatively enhance or diminish the strength of individual bonds. nih.gov For instance, the proton-donating ability of the imidazole NH group can be amplified by the presence of other interactions. nih.gov Conversely, its proton-accepting capability can be either strengthened or weakened depending on the nature of adjacent interactions. nih.gov This phenomenon, characterized by weak geometric but strong energetic cooperativity, suggests that even minor changes in the molecular environment can significantly impact the strength of these interactions. nih.gov

In the context of this compound, several key non-covalent interactions are anticipated to play a role in its crystal structure:

π-π Stacking: The presence of both a phenyl ring and an imidazole ring provides opportunities for π-π stacking interactions, which are a significant stabilizing force in many aromatic compounds. numberanalytics.com

Dipolar Interactions: The carbonitrile (C≡N) group possesses a strong dipole moment. Lateral electrostatic interactions between antiparallel C≡N groups of adjacent molecules can be a dominant factor in determining the crystal packing, as has been observed in structurally similar compounds. researchgate.netnih.gov

The interplay of these interactions can be modeled using high-level quantum chemical methods, such as Density Functional Theory (DFT) with dispersion corrections (e.g., PW6B95-GD3) or Møller-Plesset perturbation theory (e.g., SCS-RI-MP2-F12), to calculate interaction energies and elucidate the most stable molecular arrangements. nih.govresearchgate.net

Table 1: Potential Non-Covalent Interactions in this compound Crystal Lattice

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | Imidazole N-H | Cyano N, Imidazole N |

| Weak Hydrogen Bond | Phenyl C-H, Imidazole C-H | Cyano N, Imidazole N |

| π-π Stacking | Phenyl Ring, Imidazole Ring | Phenyl Ring, Imidazole Ring |

| Dipolar Interaction | Cyano Group (C≡N) | Cyano Group (C≡N) |

Experimental and theoretical charge density analysis provides a detailed picture of the electronic structure and bonding characteristics within a molecule and its crystal. This is often achieved through high-resolution X-ray diffraction experiments coupled with multipolar refinement using models like the Hansen-Coppens formalism. researchgate.netnih.gov The resulting electron density distribution can be analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader's theory. amu.edu.pl

QTAIM analysis characterizes the topology of the electron density (ρ). amu.edu.pl Critical points in the electron density, where the gradient of ρ vanishes, are located and classified. Bond critical points (BCPs) found between atoms are indicative of a bonding interaction. mdpi.com The properties at these BCPs, such as the electron density itself (ρ), its Laplacian (∇²ρ), and the energy densities, provide quantitative measures of the nature and strength of the chemical bonds and intermolecular interactions. amu.edu.pl

For instance, in related nitroimidazole derivatives, the values of ρ, ∇²ρ, and the third eigenvalue of the Hessian matrix (λ₃) at the BCPs have been used to distinguish between strong and weak hydrogen bonds and other non-covalent contacts like van der Waals interactions. amu.edu.pl Strong interactions are typically characterized by larger values of these descriptors. amu.edu.pl

In this compound, this analysis would reveal:

Covalent Bond Characteristics: The properties of BCPs along the covalent bonds within the phenyl and imidazole rings, and the carbonitrile group, would confirm their nature (e.g., single, double, triple, or aromatic character).

Intermolecular Contacts: The presence of BCPs between atoms of neighboring molecules would confirm the existence of the non-covalent interactions predicted by quantum-chemical calculations. For example, a BCP between a hydrogen atom of an N-H group and a nitrogen atom of a cyano group would topologically confirm a hydrogen bond.

Electrostatic Properties: The charge density distribution allows for the calculation of atomic charges and the molecular dipole moment. researchgate.net In molecules with distinct electron-donating and -withdrawing groups, a clear separation of charge can be observed. amu.edu.pl For this compound, the electronegative cyano and imidazole groups would be expected to draw electron density from the phenyl ring. amu.edu.pl These electrostatic properties are fundamental to understanding the electrostatic component of the intermolecular interactions that govern the crystal lattice.

Table 2: QTAIM Parameters for Characterizing Interactions

| Parameter | Symbol | Interpretation for Intermolecular Interactions |

| Electron Density at BCP | ρ(r) | Higher values indicate stronger interactions. |

| Laplacian of Electron Density | ∇²ρ(r) | Positive values are typical for closed-shell interactions (e.g., hydrogen bonds, van der Waals). |

| Total Energy Density at BCP | H(r) | Negative values suggest some covalent character in the interaction. |

By combining quantum-chemical calculations of interaction energies with the detailed insights from charge density and topological analysis, a comprehensive model of the crystal lattice of this compound can be constructed. This theoretical framework is essential for understanding its solid-state properties and for the rational design of new materials based on this molecular scaffold.

Chemical Reactivity and Transformation Studies of 4 Phenyl 1h Imidazole 2 Carbonitrile

Reactivity at the Imidazole (B134444) Nitrogen Atoms (e.g., Alkylation, Acylation)

The imidazole ring of 4-phenyl-1H-imidazole-2-carbonitrile contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3). The N-1 position is readily deprotonated by a suitable base to form an imidazolate anion, which is a potent nucleophile. This anion's ambident nature allows for subsequent reactions, such as alkylation or acylation, to occur at either nitrogen atom.

The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, reaction conditions, and the electronic effects of the substituents on the imidazole ring. otago.ac.nz For unsymmetrical imidazoles, alkylation in basic media, which proceeds through the imidazolate anion, is primarily governed by electronic and steric factors. otago.ac.nz The electron-withdrawing cyano group at the C-2 position and the phenyl group at the C-4 position significantly influence the nucleophilicity of the nitrogen atoms. Generally, electron-withdrawing groups at the 4(5)-position make the more distant nitrogen atom (N-1) less sterically hindered and more electronically favorable for attack by many electrophiles. otago.ac.nz

N-1 alkylation is commonly achieved by treating the parent imidazole with a base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. nih.gov This method has been used to synthesize a variety of N-1 substituted 4-phenylimidazole (B135205) derivatives. nih.gov The reaction proceeds via deprotonation of the N-1 position, generating the nucleophilic imidazolate which then attacks the alkylating agent. nih.gov

Alkylation at the N-3 position is more complex and typically requires the N-1 position to be protected first. This strategy prevents reaction at the more accessible N-1 site and directs the electrophile to the N-3 nitrogen.

Transformations of the Nitrile Functional Group

The carbonitrile (cyano) group at the C-2 position is a key functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the this compound core.

The nitrile carbon atom is electrophilic due to the polarization of the carbon-nitrogen triple bond. This allows for nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the nitrile to form an intermediate imine anion. Subsequent aqueous workup and hydrolysis of the imine yield a ketone, effectively converting the nitrile group into a carbonyl functional group. This pathway provides a route to 2-acyl-4-phenylimidazoles, which are valuable intermediates for further elaboration.

Other nucleophiles, such as amines or thiols, can also add to the nitrile group, often requiring activation or specific catalytic conditions, leading to the formation of amidines or thioimidates, respectively.

The nitrile group can be fully or partially hydrolyzed under acidic or basic conditions. The reaction typically proceeds in two stages: initial hydration to form an amide intermediate (4-phenyl-1H-imidazole-2-carboxamide), followed by further hydrolysis to the corresponding carboxylic acid (4-phenyl-1H-imidazole-2-carboxylic acid). acs.org

Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid like hydrochloric acid or sulfuric acid. Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water. The final product under these conditions is the free carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, and upon completion, the reaction yields the salt of the carboxylic acid (e.g., sodium 4-phenyl-1H-imidazole-2-carboxylate) and ammonia (B1221849) gas.

Reduction of the nitrile group offers another important transformation pathway.

Reduction to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of a primary amine, (4-phenyl-1H-imidazol-2-yl)methanamine. Catalytic hydrogenation over catalysts such as Raney Nickel or palladium on carbon is also an effective method.

Partial reduction to an aldehyde can be accomplished using milder reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which stops the reaction at the intermediate imine stage. Hydrolysis of this intermediate during workup yields the corresponding aldehyde, 4-phenyl-1H-imidazole-2-carbaldehyde.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl Ring

The phenyl group at the C-4 position of the imidazole ring is also subject to chemical modification, although its reactivity is modulated by the electronic properties of the imidazole-2-carbonitrile substituent.

Electrophilic Aromatic Substitution (EAS): The imidazole ring, particularly when bearing an electron-withdrawing cyano group, acts as a deactivating substituent on the attached phenyl ring. This deactivation arises from the inductive electron-withdrawing effect of the heterocyclic system. As a result, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, on the phenyl ring are generally disfavored and require harsh conditions. lkouniv.ac.inlibretexts.org When substitution does occur, the deactivating nature of the substituent directs incoming electrophiles primarily to the meta positions of the phenyl ring. lkouniv.ac.in

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-withdrawing character of the imidazole-2-carbonitrile moiety activates the phenyl ring toward nucleophilic aromatic substitution. youtube.comnih.gov This is particularly true if a good leaving group (e.g., a halogen) is present on the phenyl ring, especially at the ortho or para positions. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The negative charge of this intermediate is delocalized and stabilized by the electron-withdrawing substituent. Subsequent expulsion of the leaving group restores the aromaticity and yields the substituted product. This pathway allows for the introduction of a wide range of nucleophiles, such as alkoxides, amines, and thiolates, onto the phenyl ring.

Cyclization and Rearrangement Reactions Involving the Imidazole-Carbonitrile Core

The bifunctional nature of this compound, possessing both a nucleophilic N-H group and an electrophilic nitrile group, makes it a candidate for intramolecular cyclization reactions to form fused heterocyclic systems. While specific examples starting directly from the title compound are not extensively documented, analogous reactions of related cyano-heterocycles provide insight into its potential.

For instance, a common strategy involves first alkylating the N-1 position with a chain containing a terminal electrophilic or nucleophilic group. Subsequent base- or acid-catalyzed intramolecular reaction between the newly introduced side chain and the nitrile group can lead to the formation of a new ring fused to the imidazole core. An intramolecular nitrile-anionic cyclization is a plausible pathway where a carbanion generated on the N-1 side chain attacks the nitrile carbon. mdpi.com

Rearrangement reactions involving the imidazole-carbonitrile core are less common. However, rearrangements like the Beckmann rearrangement, which converts oximes into amides or nitriles, highlight the chemical versatility of nitrogen-containing functional groups. masterorganicchemistry.comwikipedia.org It is conceivable that under specific conditions, such as derivatization of the nitrile into an oxime-like structure, the core structure could undergo rearrangement, although this remains a speculative area of its chemistry.

Advanced Research Applications in Chemical Science

Role as Precursors and Building Blocks in Complex Organic Synthesis

The chemical reactivity of 4-phenyl-1H-imidazole-2-carbonitrile is largely dictated by its nitrile functionality and the imidazole (B134444) ring, making it a highly adaptable building block for creating a diverse range of more complex heterocyclic compounds. The strategic transformation of the nitrile group, in particular, opens pathways to numerous classes of molecules.

Key synthetic transformations involving this precursor include:

Reduction to Aldehydes and Amines: The nitrile group can be selectively reduced. For instance, literature protocols describe the reduction of the nitrile group on a phenyl-imidazole scaffold to yield the corresponding aldehyde. nih.gov This aldehyde can then serve as a crucial intermediate for subsequent reactions, such as reductive amination to form methylamines or other substituted amines, thereby expanding the molecular complexity. nih.gov

Conversion to Tetrazoles: In medicinal chemistry, the tetrazole group is often used as a bioisostere for a carboxylic acid. A common and powerful synthetic strategy involves the conversion of a nitrile precursor into a tetrazole ring. beilstein-archives.org This transformation allows for the incorporation of the tetrazole moiety into the imidazole scaffold, a technique frequently employed in drug discovery to enhance the pharmacological properties of a lead compound. beilstein-archives.org

Hydrolysis to Amides and Carboxylic Acids: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a primary amide (carboxamide) or, upon further hydrolysis, a carboxylic acid. This conversion introduces a new reactive handle on the imidazole ring, enabling further derivatization through amide coupling or esterification reactions. The synthesis of related imidazole-2-carboxamide compounds demonstrates the viability of this synthetic route. epa.gov

These transformations highlight the utility of this compound as a foundational molecule for accessing a variety of functionalized imidazole derivatives.

| Initial Functional Group | Transformation Reaction | Resulting Functional Group | Potential Application of Product |

| 2-carbonitrile | Reduction | Aldehyde, Amine | Synthesis of bioactive amines, further derivatization |

| 2-carbonitrile | Cycloaddition (e.g., with azide) | Tetrazole | Medicinal chemistry (carboxylic acid bioisostere) beilstein-archives.org |

| 2-carbonitrile | Hydrolysis | Carboxamide, Carboxylic Acid | Introduction of coupling handles, synthesis of esters and amides epa.gov |

Ligand Design in Coordination Chemistry and Catalysis

The molecular structure of this compound contains multiple potential coordination sites, making it an intriguing candidate for ligand design in coordination chemistry and the development of novel catalysts. The imidazole ring itself is a well-established ligand in coordination chemistry. acs.org

The key features contributing to its potential as a ligand are:

Imidazole Ring Nitrogens: The imidazole ring contains two nitrogen atoms. The pyridine-type nitrogen (N3) possesses a lone pair of electrons readily available for coordination to a metal center. The pyrrole-type nitrogen (N1) can also coordinate after deprotonation, allowing the molecule to act as an anionic ligand.

Nitrile Group Nitrogen: The nitrogen atom of the cyano group at the C2 position has a lone pair and can participate in metal coordination, potentially leading to the formation of bridging ligands or polynuclear complexes. Research on the related 1H-imidazole-4-carbonitrile has shown that the cyano group can enable the molecule to act as both a monodentate and a bidentate ligand. researchgate.net

Phenyl Group: The phenyl group at the C4 position introduces steric bulk, which can influence the geometry and stability of the resulting metal complex. Furthermore, it can participate in π-π stacking interactions, which can be a crucial factor in the self-assembly of supramolecular structures. researchgate.net

These features allow this compound to adopt various coordination modes, such as monodentate, bidentate, or bridging, facilitating the construction of diverse coordination polymers and metal-organic frameworks (MOFs). The electronic properties of the resulting metal complexes can be fine-tuned by modifying the substituents on the phenyl ring, potentially leading to new materials with tailored catalytic or photoluminescent properties.

| Potential Coordination Site | Type of Interaction | Role in Complex Formation |

| Imidazole N3 Atom (Pyridine-type) | Lewis Base (σ-donor) | Primary coordination to metal center |

| Imidazole N1 Atom (Pyrrole-type) | Coordination after deprotonation | Acts as an anionic N-donor ligand |

| Nitrile N Atom | Lewis Base (σ-donor) | Can act as a secondary coordination site or a bridging unit researchgate.net |

| Phenyl Ring | π-π stacking, Steric hindrance | Influences crystal packing and complex geometry researchgate.net |

Development of Novel Methodologies in Organic Synthesis

While this compound is a valuable product, the synthetic routes to its core 4-phenyl-imidazole scaffold are themselves a significant area of research focused on developing novel, efficient, and environmentally benign methodologies. The construction of substituted imidazoles is of great interest, and modern synthetic chemistry aims to overcome the limitations of traditional methods, which often involve harsh conditions and produce low yields. acs.org

Recent advancements in the synthesis of the imidazole core include:

Multicomponent Reactions (MCRs): MCRs are powerful tools in organic synthesis where multiple reactants combine in a single step to form a complex product, offering advantages in terms of efficiency, atom economy, and reduced waste. rsc.org The synthesis of highly substituted imidazoles can be achieved through one-pot condensation reactions involving dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources, often under the influence of novel catalysts. semanticscholar.org

Ionic Liquids as Green Catalysts/Solvents: Ionic liquids are increasingly used as environmentally friendly alternatives to volatile organic solvents. They can act as both the solvent and the catalyst, facilitating reactions under milder conditions and often allowing for easier product separation and catalyst recycling. ccsenet.org The synthesis of imidazole derivatives, such as 4-phenyl-1,3-dihydro-2H-imidazole-2-thione, has been successfully demonstrated using ionic liquids. ccsenet.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a technique to dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including imidazoles. This methodology provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts compared to conventional heating.

The development of these novel methodologies for constructing the 4-phenyl-imidazole framework demonstrates a shift towards more sustainable and efficient chemical manufacturing processes.

| Synthetic Approach | Description | Advantages |

| Traditional Synthesis | Stepwise reactions, often requiring harsh conditions and isolation of intermediates. | Well-established procedures. |

| Multicomponent Reactions (MCRs) | One-pot reaction combining three or more reactants to build the imidazole core. rsc.org | High efficiency, atom economy, reduced reaction time, molecular diversity. rsc.orgsemanticscholar.org |

| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as catalysts and/or solvents. ccsenet.org | Greener reaction conditions, potential for catalyst recycling, often milder conditions. ccsenet.org |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate the reaction. | Significantly reduced reaction times, improved yields, cleaner product profiles. |

Analytical Chemistry Methodologies

In analytical chemistry, well-characterized, pure compounds are essential for method development and validation. While specific applications of this compound in developing novel analytical methodologies are not widely documented, its distinct chemical properties make it suitable for use as a reference standard in various analytical techniques.

Potential applications in this field include:

Chromatographic Method Development: Due to its aromatic nature (phenyl and imidazole rings) and polar nitrile group, this compound is well-suited for analysis by High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase columns. It can serve as a reference compound for developing and validating HPLC methods aimed at quantifying related imidazole-based impurities in pharmaceutical manufacturing or research. An analytical method for a structurally similar compound, 4-chloro-5-p-tolylimidazole-2-carbonitrile, has been developed, showcasing the utility of such molecules in analytical settings. epa.gov

Reference Standard for Quality Control: In a synthetic process where this compound is an intermediate or final product, a highly purified sample of the compound would be required as a primary reference standard. This standard is used to confirm the identity and determine the purity of manufactured batches through techniques like HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Database Contribution: The unique spectroscopic fingerprint of this compound (including its NMR, IR, and Mass Spectra) can be contributed to chemical databases. These high-quality reference spectra are invaluable for the structural elucidation of newly synthesized, related compounds.

The development of a robust analytical method, such as for the related compound IKF-916, typically involves steps like sample extraction, cleanup using solid-phase extraction, and quantification via HPLC with UV detection. epa.gov A similar protocol could be developed for this compound to monitor its presence in various matrices.

Future Research Directions and Perspectives for Phenylimidazole 2 Carbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 4-phenyl-1H-imidazole-2-carbonitrile and its analogs lies in the adoption of green and sustainable chemistry principles. chemmethod.comwjbphs.com Traditional synthetic methods for imidazole (B134444) derivatives often involve multi-step processes that may utilize harsh reagents and generate significant waste. nih.gov Future research will likely focus on the development of one-pot or tandem reactions that can construct the substituted imidazole ring in a single, efficient operation.

Moreover, the exploration of alternative energy sources such as microwave irradiation has already shown promise in accelerating the synthesis of related imidazole structures, offering a pathway to reduced reaction times and potentially higher yields. smolecule.com The use of environmentally benign solvents, particularly water or bio-solvents, and the implementation of recyclable catalysts are also anticipated to be key areas of investigation. mdpi.com Strategies that minimize the use of protecting groups and maximize atom economy will be at the forefront of creating more sustainable synthetic routes to this class of compounds.

Exploration of Advanced Spectroscopic and Structural Methodologies for Polymorphic Forms

A deeper understanding of the solid-state properties of this compound is a crucial frontier. The potential for this molecule to exhibit polymorphism—the ability to exist in multiple crystalline forms—can have profound implications for its physical and chemical properties. While crystallographic and spectroscopic data are available for various phenyl-imidazole derivatives, dedicated studies on the polymorphic forms of this compound are a clear future research direction. iucr.org

Advanced solid-state characterization techniques will be pivotal in this exploration. Solid-state nuclear magnetic resonance (ssNMR), variable-temperature powder X-ray diffraction (VT-PXRD), and differential scanning calorimetry (DSC) are powerful tools to identify and characterize different polymorphs. These experimental approaches, when coupled with computational crystal structure prediction, can provide a comprehensive understanding of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of molecules in the solid state.

Table 1: Potential Spectroscopic and Crystallographic Data for this compound Polymorphs

| Analytical Technique | Potential Data and Insights |

| Powder X-ray Diffraction (PXRD) | Distinct diffraction patterns for each polymorphic form, revealing differences in crystal lattice and packing. |

| Solid-State NMR (ssNMR) | Different chemical shifts for carbon and nitrogen atoms, indicating variations in the local molecular environment. |

| Differential Scanning Calorimetry (DSC) | Unique melting points and transition temperatures for each polymorph, providing information on their thermodynamic stability. |

| Infrared (IR) and Raman Spectroscopy | Shifts in vibrational frequencies, particularly for N-H and C≡N stretching, reflecting changes in intermolecular interactions. |

This interactive table can be sorted by clicking on the column headers.

Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for Imidazole-2-carbonitrile Systems

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel imidazole-2-carbonitrile systems. mdpi.com These computational tools can be trained on existing chemical data to predict the properties of new, unsynthesized molecules, thereby accelerating the design-make-test-analyze cycle. chemrxiv.orgnih.gov

Future research will likely involve the development of quantitative structure-property relationship (QSPR) models specifically for imidazole derivatives. researchgate.netnih.gov These models can predict a range of properties, from physicochemical characteristics to potential biological activities, based solely on the molecular structure. AI algorithms can also be employed to analyze complex datasets from high-throughput screening, identifying subtle patterns that can guide the optimization of molecular scaffolds for specific applications. ajprd.com This predictive power will enable researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.

Expansion of Non-Biological Research Applications in Materials Science and Engineering

While imidazole derivatives have been extensively studied for their biological activities, there is a significant and underexplored potential for this compound in materials science. The conjugated π-system of the phenyl and imidazole rings, combined with the electron-withdrawing nature of the nitrile group, suggests that this molecule could serve as a valuable building block for novel organic electronic materials. researchgate.net

Future investigations could focus on incorporating this scaffold into the design of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. nih.govacs.org The nitrogen atoms in the imidazole ring also offer coordination sites for metal ions, opening the door to the creation of coordination polymers and metal-organic frameworks (MOFs) with interesting optical, electronic, or catalytic properties. The exploration of these non-biological applications represents a promising avenue for expanding the utility of phenylimidazole-2-carbonitrile chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 4-phenyl-1H-imidazole-2-carbonitrile, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of imidazole derivatives often involves cyclization reactions. For example, describes the use of substituted benzaldehydes and amines in the presence of catalytic acids or bases to form imidazole cores. Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) significantly affect reaction efficiency. Optimization can include screening catalysts like ammonium acetate (common in Knorr-type syntheses) or microwave-assisted protocols to reduce reaction time. Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients is typical .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The aromatic protons of the phenyl group appear as a multiplet (δ 7.2–7.6 ppm), while the imidazole NH proton resonates near δ 12–13 ppm (broad singlet). The nitrile group does not produce a proton signal but can be inferred via coupling with adjacent protons.

- ¹³C NMR : The nitrile carbon appears at ~115–120 ppm, distinct from carbonyl or aromatic carbons.

- IR : A sharp peak near 2220–2240 cm⁻¹ confirms the C≡N stretch. Additional peaks for C-N (imidazole ring) and aromatic C-H stretches (~3050 cm⁻¹) should align with expected functional groups .

Q. What crystallization solvents are suitable for obtaining high-quality single crystals of this compound for X-ray analysis?

- Methodological Answer : Slow evaporation from polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is effective. highlights similar imidazole derivatives crystallizing in monoclinic systems using ethanol/water mixtures. For this compound, trial with dichloromethane/hexane diffusion layers may enhance crystal lattice formation .

Advanced Research Questions

Q. How can SHELX software be applied to refine the crystal structure of this compound, particularly in resolving disordered moieties?

Q. What hydrogen-bonding motifs are prevalent in imidazole-carbonitrile derivatives, and how do they influence supramolecular assembly?

- N–H···N≡C interactions between imidazole NH and nitrile groups (motif S(6) ).

- C–H···π interactions involving phenyl rings.

These motifs stabilize 1D chains or 2D layers, critical for designing co-crystals or tuning solubility. Temperature-dependent crystallography (100–300 K) can probe dynamic bonding .

Q. How can computational methods (DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential maps, identifying nucleophilic (nitrile) and electrophilic (imidazole C2) sites.

- Docking : Use AutoDock Vina to simulate binding with targets like xanthine oxidase (). Parameterize nitrile as a hydrogen-bond acceptor and assess binding affinity (ΔG) vs. known inhibitors .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during functionalization of the imidazole core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.